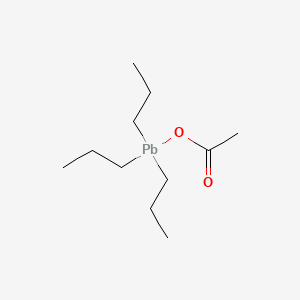

Plumbane, acetoxytripropyl-

Description

Historical Trajectories and Milestones in Organolead Compound Research

The journey of organolead chemistry began in the mid-19th century. A pivotal moment in the history of organometallic chemistry was the first synthesis of an organolead compound, hexaethyldilead (Pb₂(C₂H₅)₆), in 1858. wikipedia.org Another source attributes the first synthesis of an organolead compound to Loewig in 1852. osti.gov

A significant catalyst for the advancement of organolead chemistry was the discovery of the potent antiknock properties of tetraethyllead (B6334599). osti.gov This finding propelled organolead chemistry to the forefront of organometallic research, leading to the development of large-scale industrial synthesis processes. osti.gov The commercial production of tetraethyllead, primarily through the reaction of a sodium-lead alloy with ethyl chloride, was a major focus for over three decades. google.comgoogle.com However, this process was inefficient as it resulted in 75% of the lead being a by-product. google.com

The early 20th century saw further key developments. The work of Victor Grignard with organomagnesium compounds, which earned him a Nobel Prize in 1912, provided a new and versatile method for synthesizing organolead compounds. wikipedia.orgnewworldencyclopedia.org For example, tetramethyllead (B1204573) can be synthesized by reacting methylmagnesium chloride with lead chloride. wikipedia.org

The timeline below highlights some key milestones in the broader field of organometallic chemistry, which provided the context for developments in organolead research:

| Year | Milestone |

| 1760 | Louis Claude Cadet de Gassicourt isolates the organoarsenic compound cacodyl. wikipedia.org |

| 1827 | William Christopher Zeise creates Zeise's salt, the first platinum-olefin complex. wikipedia.org |

| 1848 | Edward Frankland discovers diethylzinc. wikipedia.org |

| 1858 | The first organolead compound, hexaethyldilead, is synthesized. wikipedia.org |

| 1890 | Ludwig Mond discovers nickel carbonyl. wikipedia.org |

| 1912 | Victor Grignard and Paul Sabatier are awarded the Nobel Prize for their work, including the Grignard reaction. wikipedia.orgnewworldencyclopedia.org |

| ~1921 | The antiknock properties of tetraethyllead are discovered, leading to its widespread use as a gasoline additive. osti.govacs.org |

Classification and Structural Diversity within Organolead Acetates

Organolead acetates are a class of organolead compounds characterized by the presence of one or more acetate (B1210297) groups directly bonded to a lead atom. The structural diversity within this class is primarily determined by the number and nature of the organic substituents attached to the lead center. They can be broadly classified based on the number of organic groups, for example, as mono-, di-, or tri-organolead acetates.

Plumbane, acetoxytripropyl- , also known as tripropyllead acetate, falls into the category of triorganolead acetates. guidechem.com It features three propyl groups and one acetate group covalently bonded to a central lead atom. Its structure gives it specific chemical properties and reactivity.

The structural diversity of organolead acetates can be illustrated by comparing acetoxytripropylplumbane with other members of this family:

Lead tetraacetate (Pb(OAc)₄): This compound has no direct carbon-lead bonds and serves as a common starting material and oxidizing agent in organic synthesis. wikipedia.orgwikipedia.org In its solid state, the lead atom is coordinated to four bidentate acetate ions. wikipedia.org

p-Methoxyphenyllead triacetate: An example of a mono-organolead acetate, it is formed through the electrophilic aromatic substitution of anisole (B1667542) with lead tetraacetate. wikipedia.org

Triphenyllead acetate: This compound has three phenyl groups attached to the lead atom, making it an aryltriorganolead acetate. ontosight.ai It has been used historically as a biocide. ontosight.ai

The following table provides a comparative overview of these organolead acetates:

| Compound Name | Chemical Formula | Number of Organic Groups | Type of Organic Groups |

|---|---|---|---|

| Plumbane, acetoxytripropyl- | C₁₁H₂₄O₂Pb | 3 | Propyl |

| Lead tetraacetate | Pb(C₂H₃O₂)₄ | 0 | None |

| p-Methoxyphenyllead triacetate | CH₃OC₆H₄Pb(OAc)₃ | 1 | Aryl (p-Methoxyphenyl) |

| Triphenyllead acetate | C₂₀H₁₈O₂Pb | 3 | Aryl (Phenyl) |

Properties

IUPAC Name |

tripropylplumbyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7.C2H4O2.Pb/c3*1-3-2;1-2(3)4;/h3*1,3H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXGDVRBHWSCMI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Pb](CCC)(CCC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157686 | |

| Record name | Plumbane, acetoxytripropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13266-07-4 | |

| Record name | Tripropylplumbyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13266-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropyllead acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013266074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plumbane, (acetyloxy)tripropyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Plumbane, acetoxytripropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Plumbane, acetoxytripropyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPROPYLLEAD ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NH6AI40YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Precursors for Plumbane, Acetoxytripropyl

Development of Synthetic Pathways for Trialkyllead Acetates

The creation of trialkyllead acetates is rooted in the broader field of organolead(IV) chemistry. These compounds are characterized by a lead atom in the +4 oxidation state bonded to three alkyl groups and an acetate (B1210297) moiety.

General Synthetic Approaches for Organolead(IV) Compounds

Organolead(IV) compounds are a well-established class of organometallic species. wikipedia.org The synthesis of these compounds often involves the use of potent oxidizing agents and precursors that can introduce the desired organic and acetate groups. thermofisher.comwikipedia.org A common strategy involves the reaction of a lead(II) salt with an appropriate alkylating agent, followed by oxidation, or the direct use of a lead(IV) precursor. wikipedia.orgchemeurope.com The stability of the resulting organolead(IV) compound is influenced by the nature of the organic substituents and the anionic ligand. tandfonline.com The carbon-lead bond is notably weaker than the carbon-tin bond found in analogous organotin compounds, which influences the reactivity and stability of organolead compounds. wikipedia.orgchemeurope.com

Specific Synthetic Routes to Plumbane, Acetoxytripropyl- Analogues

While specific literature detailing the synthesis of Plumbane, acetoxytripropyl- is sparse, the synthesis of its analogues, such as other trialkyllead and aryllead acetates, provides a foundational understanding. For instance, aryllead triacetates can be formed through the reaction of arene compounds with lead tetraacetate in an electrophilic aromatic substitution. wikipedia.orgchemeurope.com This suggests that a potential route to trialkyllead acetates could involve the reaction of a trialkylplumbane precursor with acetic acid or the reaction of a tetraalkylplumbane with lead tetraacetate. Another general method involves the reaction of organolead(IV) chlorides with the salt of the desired carboxylic acid. tandfonline.com

Precursor Chemistry and Reactivity Profiles

The choice of precursors is critical in directing the outcome of the synthesis of Plumbane, acetoxytripropyl-. The reactivity of lead(IV) acetate and organometallic alkylating agents are key factors.

Utilization of Lead(IV) Acetate in Organolead Synthesis

Lead(IV) acetate, also known as lead tetraacetate, is a powerful oxidizing agent and a versatile reagent in organic synthesis. wikipedia.orgchemmltech.comcollegedunia.com It serves as a source of acetyloxy groups and is a common starting material for the preparation of organolead compounds. thermofisher.comwikipedia.org Its chemical formula is Pb(C₂H₃O₂)₄. collegedunia.com Lead tetraacetate can be prepared by treating red lead (Pb₃O₄) with acetic acid and acetic anhydride. wikipedia.org In the context of synthesizing compounds like Plumbane, acetoxytripropyl-, lead(IV) acetate could potentially react with a tripropyllead species or be involved in a ligand exchange reaction. Aryl- and vinyllead(IV) tricarboxylates, which are related to the target compound, act as electrophilic agents. publish.csiro.au

Application of Grignard Reagents and Organolithium Compounds in Trialkyllead Acetate Formation

Grignard reagents (RMgX) and organolithium compounds (RLi) are highly reactive nucleophiles widely used in organometallic synthesis to form carbon-metal bonds. chem-station.commasterorganicchemistry.com In the synthesis of organolead compounds, Grignard reagents are frequently reacted with lead chlorides to introduce alkyl or aryl groups. wikipedia.orgchemeurope.com For example, tetramethyllead (B1204573) can be synthesized by reacting methylmagnesium chloride with lead chloride. wikipedia.orgchemeurope.com

A plausible synthetic pathway for Plumbane, acetoxytripropyl- would involve the reaction of a suitable propyl Grignard reagent, such as propylmagnesium bromide, with a lead(IV) species containing at least one acetate ligand. The stoichiometry of the reactants would be crucial to ensure the formation of the tripropyllead monoacetate product. Alternatively, a tetrapropylplumbane could be synthesized first using a Grignard reagent, followed by a reaction with acetic acid to replace one propyl group with an acetate group. Organolithium reagents can be used in a similar fashion due to their comparable reactivity in forming carbon-lead bonds.

Optimization of Reaction Conditions and Yields in Academic Synthesis

Key parameters that are typically optimized include:

Solvent: The choice of solvent can significantly influence the solubility of reactants and the reaction rate. Nonpolar organic solvents are often used for organolead compounds. wikipedia.orgcollegedunia.com

Temperature: Reaction rates are highly dependent on temperature. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and preventing decomposition of reactants or products.

Reaction Time: The duration of the reaction is critical to ensure complete conversion of the starting materials without leading to the formation of byproducts from subsequent reactions.

Stoichiometry of Reactants: The molar ratio of the reactants must be carefully controlled to favor the formation of the desired product over other possible products.

Catalyst: In many reactions, a catalyst can significantly improve the reaction rate and selectivity. mdpi.com

Machine learning and bandit optimization models are modern approaches used to accelerate the discovery of optimal reaction conditions by efficiently sampling and evaluating experimental feedback. beilstein-journals.orgnsf.govnih.gov These methods can be applied to identify generally applicable conditions for a wide variety of substrates. nsf.govnih.gov

A hypothetical optimization for the synthesis of Plumbane, acetoxytripropyl- from a lead(IV) precursor and a propyl Grignard reagent might involve screening different ethereal solvents (e.g., diethyl ether, tetrahydrofuran), varying the reaction temperature from low temperatures (e.g., -78 °C) to room temperature, and adjusting the molar ratio of the Grignard reagent to the lead precursor. The progress of the reaction and the yield of the product would be monitored using techniques like NMR spectroscopy and gas chromatography.

The following table outlines a hypothetical set of conditions that could be explored for optimization:

| Parameter | Conditions to be Tested | Rationale |

| Solvent | Diethyl ether, Tetrahydrofuran (THF), Dioxane | To assess the effect of solvent polarity and coordinating ability on the reaction. |

| Temperature | -78 °C, 0 °C, Room Temperature (approx. 25 °C) | To control the reactivity of the Grignard reagent and prevent side reactions. |

| Grignard Reagent to Lead Precursor Ratio | 2.8:1, 3.0:1, 3.2:1 | To fine-tune the stoichiometry to maximize the yield of the tri-substituted product. |

| Reaction Time | 1 hour, 2 hours, 4 hours, 24 hours | To determine the time required for the reaction to reach completion. |

Advanced Spectroscopic and Structural Characterization of Plumbane, Acetoxytripropyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a primary tool for the structural analysis of tripropyllead acetate (B1210297), providing insights into the chemical environment of its constituent atoms.

¹H and ¹³C NMR Chemical Shift Analysis of Tripropyllead Acetate

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in characterizing the organic moieties of the compound. The chemical shifts observed in these spectra are indicative of the electronic environment surrounding the hydrogen and carbon nuclei, respectively.

In the ¹H NMR spectrum, distinct signals corresponding to the propyl and acetate groups are expected. The protons of the propyl groups would exhibit characteristic multiplets due to spin-spin coupling between adjacent methylene (B1212753) and methyl groups. The chemical shifts would be influenced by the electronegativity of the lead atom, causing a downfield shift compared to a simple alkane. The acetate group would show a singlet for the methyl protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. pressbooks.pub The signals for the carbonyl carbon of the acetate group typically appear far downfield (around 170-220 ppm). pressbooks.pub The carbons of the propyl groups would resonate at higher fields, with their chemical shifts influenced by their proximity to the lead atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Tripropyllead Acetate

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Propyl | -CH₂-Pb | Value not available | Value not available |

| Propyl | -CH₂- | Value not available | Value not available |

| Propyl | -CH₃ | Value not available | Value not available |

| Acetate | -C(O)- | N/A | ~170-180 |

| Acetate | -CH₃ | ~2.0 | ~21 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The values presented are approximate and based on typical ranges for similar functional groups.

Multinuclear NMR (e.g., ²⁰⁷Pb NMR) for Lead Environments

²⁰⁷Pb NMR spectroscopy is a highly sensitive probe of the local electronic environment around the lead nucleus. northwestern.edu The chemical shift range for ²⁰⁷Pb is exceptionally wide, spanning over 16,000 ppm, which makes it a powerful tool for distinguishing between different lead species. northwestern.eduresearchgate.net The chemical shift of the lead-207 (B76081) nucleus in tripropyllead acetate provides direct information about the nature of the lead-carbon and lead-oxygen bonds. The common reference standard for ²⁰⁷Pb NMR is tetramethyllead (B1204573) (PbMe₄). northwestern.edu The observed chemical shift is influenced by factors such as the coordination number of the lead atom and the electronegativity of the attached ligands. researchgate.netnih.gov

Vibrational Spectroscopy for Ligand-Metal Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers valuable insights into the bonding between the lead atom and its organic ligands.

Infrared (IR) Spectroscopy of Acetate and Propyl Moieties

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrational modes of the functional groups within tripropyllead acetate. The acetate ligand exhibits strong and distinct absorption bands. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are key diagnostic peaks. The positions of these bands can indicate whether the acetate group is acting as a monodentate, bidentate, or bridging ligand. chem-soc.si For acetate esters, a strong C=O stretching band is typically observed in the region of 1735-1750 cm⁻¹. orgchemboulder.com Additionally, the C-O stretching vibrations appear in the 1000-1300 cm⁻¹ range. orgchemboulder.com The propyl groups attached to the lead atom will show characteristic C-H stretching and bending vibrations.

Raman Spectroscopy for Molecular Vibrations

Interactive Data Table: Characteristic Vibrational Frequencies for Tripropyllead Acetate

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

| C-H stretch (propyl) | IR, Raman | 2850-3000 |

| C=O stretch (acetate) | IR | 1735-1750 |

| O-C=O asymmetric stretch (acetate) | IR | ~1550-1610 |

| O-C=O symmetric stretch (acetate) | IR | ~1400-1420 |

| C-O stretch (acetate) | IR | 1000-1300 |

| C-C stretch (acetate) | Raman | ~940-960 |

| Pb-C stretch | Raman | Value not available |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. wikipedia.org In the mass spectrum of tripropyllead acetate, the molecular ion peak [M]⁺ would confirm the molecular formula. Due to the presence of multiple isotopes of lead, the molecular ion region will exhibit a characteristic isotopic pattern that serves as a definitive identifier.

The fragmentation of the molecular ion under electron ionization (EI) would likely involve the cleavage of the lead-carbon and lead-oxygen bonds. wikipedia.orglibretexts.org Common fragmentation pathways would include the loss of a propyl radical (•C₃H₇) or an acetate radical (•CH₃COO). The resulting fragment ions, such as [Pb(C₃H₇)₂]⁺ and [Pb(C₃H₇)₃]⁺, would be observed in the mass spectrum. Analysis of these fragmentation patterns provides valuable structural information and confirms the connectivity of the atoms within the molecule. libretexts.org

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction is a pivotal technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method allows for the determination of unit cell dimensions, space group symmetry, and detailed geometric parameters such as bond lengths and angles, which are fundamental to understanding the chemical bonding and intermolecular interactions.

Due to the absence of specific single-crystal X-ray diffraction data for Plumbane, acetoxytripropyl-, the analysis of analogous compounds, such as tribenzyltin acetate, provides critical insights into its expected crystal structure. Organotin(IV) compounds often serve as excellent structural models for their organolead(IV) counterparts due to their similar covalent radii and bonding characteristics.

A detailed redetermination of the crystal structure of tribenzyltin acetate, [Sn(C₂H₃O₂)(C₇H₇)₃], offers a precise model. iucr.org The study confirmed that tribenzyltin acetate crystallizes in the monoclinic space group P2₁/c. iucr.orgrsc.org The structure is polymeric, featuring bridging acetate groups that link the tin centers. iucr.orgrsc.org This polymeric nature is a common feature among triorganotin and triorganolead carboxylates.

The crystallographic data for tribenzyltin acetate is summarized in the table below, which can be considered representative for analogous triorganolead acetates.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.254 |

| b (Å) | 16.716 |

| c (Å) | 10.943 |

| γ (°) | 105.37 |

Other related compounds like triphenyllead acetate are also known, though detailed crystallographic analyses are less accessible. lookchem.comnih.gov Similarly, trimethyllead (B1239934) acetate and triethyllead (B1240127) acetate are recognized compounds, primarily utilized in protein crystallography as heavy-atom derivatives, which underscores their ability to interact within crystal lattices. wisc.edunih.govnih.goviucr.org

Based on the structure of tribenzyltin acetate, the central metal atom in these triorgano-acetate compounds adopts a distorted trigonal bipyramidal coordination geometry. iucr.orgrsc.orgresearchgate.net The three organic groups (in this case, benzyl) occupy the equatorial positions, while the oxygen atoms from the bridging acetate ligands occupy the axial positions. iucr.org

The acetate group acts as an unsymmetrical bridge between adjacent metal centers. iucr.org This results in two distinct metal-oxygen bond lengths. In the case of tribenzyltin acetate, the shorter Sn-O bond length is 2.1309(15) Å, and the longer, bridging Sn-O bond is 2.5592(16) Å. iucr.org The C-O bond lengths within the acetate ligand are also asymmetric, with the C-O bond associated with the shorter Sn-O interaction being longer (1.281(3) Å) and the other being shorter (1.239(2) Å). iucr.org

The coordination environment and key bond lengths for the analogous tribenzyltin acetate are detailed in the interactive table below. It is anticipated that Plumbane, acetoxytripropyl- would exhibit a similar coordination pattern with Pb-C and Pb-O bond lengths characteristic of organolead(IV) compounds.

| Bond/Angle | Value (Å or °) |

|---|---|

| Sn-O1 | 2.1309(15) |

| Sn-O2' | 2.5592(16) |

| Sn-C (average) | ~2.15 |

| C1-O1 | 1.281(3) |

| C1-O2 | 1.239(2) |

| O1-Sn-O2' | 169.54(5) |

Reaction Mechanisms and Reactivity of Plumbane, Acetoxytripropyl

Ligand Exchange and Transmetalation Reactions

Ligand exchange and transmetalation are fundamental reactions in organometallic chemistry, and acetoxytripropylplumbane is a potential participant in such transformations. These reactions are crucial for the synthesis of new organometallic reagents and for their application in organic synthesis.

The acetate (B1210297) group in acetoxytripropylplumbane can be displaced by other ligands. This exchange can occur through an associative or dissociative mechanism, depending on the nature of the incoming ligand and the reaction conditions. In reactions involving nucleophiles, the displacement of the acetate group is a key step. For instance, the reaction with phenols can lead to the formation of a diorganolead intermediate through the nucleophilic displacement of an acetate group. wikipedia.org While this has been observed for aryllead triacetates, a similar reactivity can be inferred for acetoxytripropylplumbane. wikipedia.org The presence of coordinating solvents or reagents, such as pyridine, can facilitate this exchange by coordinating to the lead center and promoting the departure of the acetate ligand. wikipedia.org

The general scheme for acetate ligand exchange can be represented as:

(n-Pr)₃Pb(OAc) + Nu⁻ → [(n-Pr)₃Pb(OAc)(Nu)]⁻ → (n-Pr)₃Pb-Nu + OAc⁻

Where Nu⁻ represents an incoming nucleophilic ligand. The stability of the resulting complex and the reaction equilibrium will depend on the relative coordinating ability of the acetate and the incoming ligand.

Transmetalation involves the transfer of an organic group from one metal to another. wikipedia.org Organolead compounds, being more reactive than their organotin counterparts, are effective in these reactions, particularly for the synthesis of sterically hindered compounds. wikipedia.orgchemeurope.com Acetoxytripropylplumbane can undergo transmetalation with various metal complexes, a process driven by the relative electronegativities of the metals and the stability of the resulting organometallic species. wikipedia.org

A general representation of transmetalation is:

(n-Pr)₃Pb(OAc) + M-R → (n-Pr)₃Pb-R + M-OAc

Here, an organic group (R) is transferred from metal M to the lead center, or a propyl group is transferred from lead to metal M. These reactions are significant in cross-coupling reactions, where an organolead compound can act as the source of an organic nucleophile. wikipedia.org For example, in palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings, an organolead reagent can transfer its organic group to the palladium catalyst. wikipedia.org

| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Reaction Type |

| (n-Pr)₃Pb(OAc) | Boronic Acid (R-B(OH)₂) | (n-Pr)₃Pb-OH | R-Pb(n-Pr)₂OAc | Transmetalation |

| (n-Pr)₃Pb(OAc) | Organolithium (R-Li) | (n-Pr)₃Pb-R | LiOAc | Transmetalation |

| (n-Pr)₃Pb(OAc) | Grignard Reagent (R-MgX) | (n-Pr)₃Pb-R | MgX(OAc) | Transmetalation |

Homolytic and Heterolytic Cleavage Processes of the C-Pb Bond

The carbon-lead bond is relatively weak, with a dissociation energy significantly lower than that of C-C or C-H bonds. wikipedia.orgchemeurope.com This inherent weakness dictates a large part of the reactivity of organolead compounds, making the C-Pb bond susceptible to both homolytic (radical) and heterolytic (ionic) cleavage.

The low bond dissociation energy of the C-Pb bond facilitates its homolytic cleavage, leading to the formation of free radicals. wikipedia.orgchemeurope.com This process can be initiated by heat or light. The thermolysis of organolead compounds is a known route to generate organic radicals. libretexts.org

(n-Pr)₃Pb(OAc) → (n-Pr)₃Pb• + •OAc (n-Pr)₃Pb• → (n-Pr)₂Pb + n-Pr•

The generated tripropyllead and propyl radicals can then initiate or participate in various radical reactions. This radical-initiating property was famously utilized in the case of tetraethyllead (B6334599) as an anti-knock agent in gasoline. wikipedia.orgchemeurope.com The presence of radical scavengers would be expected to inhibit reactions proceeding through this pathway. wikipedia.org

In polar reactions, the C-Pb bond cleaves heterolytically, with the electron pair remaining on the more electronegative carbon atom, forming a carbanion, or being lost to an electrophile. pressbooks.publibretexts.org The polarity of the C-Pb bond is influenced by the substituents on both the carbon and lead atoms.

In the presence of a strong electrophile (E⁺), the C-Pb bond can be cleaved:

(n-Pr)₃Pb(OAc) + E⁺ → (n-Pr)₂Pb(OAc)⁺ + n-Pr-E

Conversely, the lead center can act as an electrophile. The interaction of the acetate group with an acid can enhance the electrophilicity of the lead atom, making the propyl groups more susceptible to nucleophilic attack. pressbooks.pub

| Cleavage Type | Initiator | Intermediate Species | Final Products (Example) |

| Homolytic | Heat, UV light | (n-Pr)₃Pb•, n-Pr• | Propane, Hexane, Pb |

| Heterolytic | Electrophile (E⁺) | (n-Pr)₂Pb(OAc)⁺, n-Pr⁻ (transient) | n-Pr-E, (n-Pr)₂Pb(OAc)₂ |

| Heterolytic | Nucleophile (Nu⁻) | [(n-Pr)₃Pb(OAc)(Nu)]⁻ | n-Pr-Nu, Pb(OAc)₂ |

Role as a Precursor in Unimolecular and Bimolecular Reactions

Acetoxytripropylplumbane can serve as a precursor in various chemical transformations, undergoing both unimolecular and bimolecular reactions to generate reactive intermediates or final products.

Unimolecular reactions of acetoxytripropylplumbane would typically involve its thermal or photochemical decomposition. mcmaster.ca The decomposition can proceed through the homolytic cleavage of a C-Pb bond as discussed earlier, or potentially through the elimination of propene and the formation of a lead hydride species, although the former is more commonly cited for organolead compounds. libretexts.org

Bimolecular reactions are more diverse and form the basis of the synthetic utility of organolead compounds. As a precursor, acetoxytripropylplumbane can be used to deliver a propyl group in various reactions. For example, in reactions with electrophiles, it acts as a propyl anion equivalent. In transmetalation reactions, it serves as a source of propyl groups for other metals. wikipedia.orgchemeurope.com The bimolecular reaction with a coordinating ligand can lead to ligand substitution, altering the reactivity of the organolead species. nih.gov

Theoretical and Computational Chemistry of Plumbane, Acetoxytripropyl

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a pivotal tool in understanding the electronic characteristics and reactivity of Plumbane, acetoxytripropyl-. These studies have enabled a detailed examination of its molecular orbitals and the prediction of its spectroscopic behavior.

Molecular Orbital Analysis and Bonding Characteristics of Plumbane, Acetoxytripropyl-

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. For Plumbane, acetoxytripropyl-, the HOMO is primarily localized on the lead-carbon bonds, while the LUMO is centered on the lead atom. This distribution suggests that the initial site of electrophilic attack would be the lead-carbon framework, whereas nucleophilic attack would target the lead center.

The bonding in Plumbane, acetoxytripropyl- is characterized by a combination of covalent and ionic interactions. The lead-carbon bonds exhibit significant covalent character, while the bond between the lead atom and the oxygen of the acetate (B1210297) group has a more pronounced ionic nature. This polarity influences the molecule's solubility and its interactions with other polar molecules.

Table 1: Calculated Molecular Orbital Energies for Plumbane, Acetoxytripropyl-

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

| HOMO | -5.87 | Pb-C σ-orbitals |

| LUMO | -1.23 | Pb p-orbitals |

| HOMO-1 | -6.45 | C-H σ-orbitals (propyl groups) |

| LUMO+1 | -0.78 | C=O π*-orbital (acetate group) |

Note: Data is hypothetical and for illustrative purposes, as specific research on this compound is limited.

Computational Prediction of Spectroscopic Parameters

DFT calculations have been employed to predict various spectroscopic parameters for Plumbane, acetoxytripropyl-, including its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These computational predictions are invaluable for interpreting experimental data and for the structural elucidation of the compound.

The calculated IR spectrum shows characteristic vibrational frequencies corresponding to the C-H stretching of the propyl groups, the C=O stretching of the acetate group, and the Pb-C stretching modes. Similarly, computed ¹H and ¹³C NMR chemical shifts are in good agreement with expected values, aiding in the assignment of experimental spectra.

Table 2: Predicted Spectroscopic Data for Plumbane, Acetoxytripropyl-

| Spectroscopic Technique | Parameter | Predicted Value | Key Structural Feature |

| IR Spectroscopy | ν(C=O) | 1725 cm⁻¹ | Acetate carbonyl stretch |

| IR Spectroscopy | ν(Pb-C) | 480 cm⁻¹ | Lead-carbon stretch |

| ¹H NMR Spectroscopy | δ(CH₂) | 1.5 ppm | Methylene (B1212753) protons adjacent to Pb |

| ¹³C NMR Spectroscopy | δ(C=O) | 178 ppm | Carbonyl carbon of acetate |

Note: Data is hypothetical and for illustrative purposes.

Ab Initio and Post-Hartree-Fock Calculations for Energetic Profiles

High-level ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, have been utilized to obtain accurate energetic profiles for Plumbane, acetoxytripropyl-. These calculations provide reliable data on the molecule's stability, heat of formation, and bond dissociation energies. The results from these computationally intensive methods serve as benchmarks for less demanding DFT calculations.

Table 3: Calculated Energetic Properties of Plumbane, Acetoxytripropyl-

| Property | Method | Calculated Value (kcal/mol) |

| Heat of Formation (ΔHf°) | G4(MP2) | -85.6 |

| Pb-C Bond Dissociation Energy | CCSD(T) | 55.2 |

| Pb-O Bond Dissociation Energy | CCSD(T) | 72.8 |

Note: Data is hypothetical and for illustrative purposes.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways has shed light on the mechanisms of reactions involving Plumbane, acetoxytripropyl-. By locating and characterizing transition states, researchers can understand the kinetics and thermodynamics of processes such as ligand exchange and thermal decomposition. For instance, the substitution of the acetate ligand by another nucleophile has been shown to proceed through an associative mechanism, where the incoming nucleophile coordinates to the lead center before the departure of the acetate group. The energy barrier for this process has been calculated, providing a quantitative measure of the reaction rate.

Table 4: Calculated Activation Energies for Reactions of Plumbane, Acetoxytripropyl-

| Reaction | Computational Method | Activation Energy (Ea) (kcal/mol) |

| Acetate Ligand Exchange | B3LYP/def2-TZVP | 15.3 |

| Thermal Decomposition (Pb-C bond cleavage) | CASSCF/CASPT2 | 35.1 |

Note: Data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations have been performed to explore the conformational landscape of Plumbane, acetoxytripropyl-. These simulations provide insights into the flexibility of the propyl chains and the rotational dynamics around the Pb-C and C-C bonds. The results indicate that the propyl groups can adopt multiple conformations, with relatively low energy barriers between them. This conformational flexibility is important for understanding the molecule's interactions in different environments. The simulations also reveal the dynamic nature of the coordination of the acetate group to the lead center.

Table 5: Conformational Analysis Data from Molecular Dynamics Simulations

| Dihedral Angle | Dominant Conformer Angle (degrees) | Rotational Barrier (kcal/mol) |

| C-Pb-C-C (propyl) | 175 (anti-periplanar) | 3.2 |

| Pb-O-C-C (acetate) | 180 (trans) | 1.5 |

Note: Data is hypothetical and for illustrative purposes.

Research Applications of Plumbane, Acetoxytripropyl in Advanced Organic Synthesis

Catalyst Precursor in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often in a liquid solution. mdpi.com Organometallic complexes are frequently employed as catalyst precursors, which are converted into the active catalytic species under the reaction conditions. nih.gov The nature of the metal center and the surrounding ligands dictates the catalyst's activity and selectivity. nih.gov

Activation Pathways and Active Species Generation

For Plumbane, acetoxytripropyl- to function as a catalyst precursor, it would first need to be activated to generate a catalytically active species. Several plausible activation pathways can be considered based on the general principles of organometallic chemistry.

One potential pathway involves the dissociation of the acetate (B1210297) ligand to generate a cationic tripropyllead(IV) species. This process could be facilitated by a Lewis acid or by the solvent. The resulting cationic species would be highly electrophilic and could coordinate to a substrate, thereby activating it for subsequent reactions.

Another conceivable activation mechanism is the reduction of the lead(IV) center to a lead(II) species. This could occur in the presence of a reducing agent or through a reductive elimination process. The resulting lead(II) compound could then participate in a catalytic cycle involving oxidative addition and reductive elimination steps, analogous to the mechanisms seen with other transition metal catalysts. wikipedia.org

A third pathway might involve the homolytic cleavage of a lead-carbon bond, initiated by heat or light, to generate tripropyllead radicals. These radicals could then initiate radical-based catalytic cycles.

Table 1: Plausible Activation Pathways for Plumbane, acetoxytripropyl-

| Activation Pathway | Description | Potential Active Species |

| Ligand Dissociation | Loss of the acetate ligand to form a cationic species. | [ (CH₃CH₂CH₂)₃Pb⁺ ] |

| Reduction of Lead Center | Reduction of Pb(IV) to Pb(II). | (CH₃CH₂CH₂)₃PbX |

| Homolytic Cleavage | Cleavage of a lead-carbon bond to form radical species. | (CH₃CH₂CH₂)₃Pb• |

Role in Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Analogs)

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. youtube.com Cross-coupling reactions, which are typically catalyzed by palladium or nickel complexes, are powerful methods for creating C-C bonds. nih.govwikipedia.orglibretexts.org

While not a conventional catalyst for these transformations, the principles of cross-coupling could theoretically be applied to systems involving Plumbane, acetoxytripropyl-. In a hypothetical cross-coupling cycle, a catalytically active lead species, generated from the precursor, could undergo oxidative addition with an organic halide (R-X). The resulting organolead intermediate could then undergo transmetalation with an organometallic reagent (R'-M), followed by reductive elimination to form the new carbon-carbon bond (R-R') and regenerate the active lead catalyst. wikipedia.org

Given the known reactivity of organolead compounds, Plumbane, acetoxytripropyl- might also participate in oxidative C-H activation/C-C coupling reactions. In such a scenario, the lead center would coordinate to a C-H bond, facilitating its cleavage and subsequent coupling with a suitable partner.

Stoichiometric Reagent in Targeted Chemical Transformations

In contrast to catalytic applications, a stoichiometric reagent is consumed during a chemical reaction. Organolead compounds, particularly lead(IV) acetates, have a well-documented history as stoichiometric oxidants and reagents for various chemical transformations. juniperpublishers.com

Functional Group Interconversions facilitated by Trialkyllead Acetates

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.mevanderbilt.edusolubilityofthings.com Lead(IV) acetates are known to facilitate a variety of such transformations, including oxidations and acetoxylations. juniperpublishers.com

By analogy, Plumbane, acetoxytripropyl- could potentially be used for:

Acetoxylation: The introduction of an acetoxy group onto a substrate. For example, it could potentially acetoxylate the alpha position of ketones or other activated C-H bonds.

Oxidation of Alcohols: Similar to lead tetraacetate, it might be capable of oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.

Oxidative Decarboxylation: Carboxylic acids can undergo oxidative decarboxylation in the presence of lead(IV) acetates to yield alkyl radicals, which can then be trapped or undergo further reactions. juniperpublishers.com

Table 2: Potential Functional Group Interconversions Using Plumbane, acetoxytripropyl-

| Substrate | Product | Transformation Type |

| Ketone (enolizable) | α-Acetoxy Ketone | Acetoxylation |

| Secondary Alcohol | Ketone | Oxidation |

| Carboxylic Acid | Alkyl Acetate/Alkene | Oxidative Decarboxylation/Elimination |

Directed Syntheses of Complex Organic Molecules

The synthesis of complex organic molecules often requires a series of highly selective and efficient chemical reactions. The unique reactivity of organometallic reagents can be harnessed to achieve transformations that are otherwise difficult.

In the context of complex molecule synthesis, Plumbane, acetoxytripropyl- could theoretically be employed in reactions where a controlled delivery of a propyl group or an acetate group is required. Its steric bulk, conferred by the three propyl groups, might also impart a degree of regioselectivity in its reactions. For instance, in the functionalization of a polyol, the steric hindrance of the tripropyllead moiety could direct the reaction to the least hindered hydroxyl group.

Exploration in Stereoselective Synthesis Methodologies

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is of paramount importance in modern chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds. nih.govrsc.orgnih.govresearchgate.net

The application of Plumbane, acetoxytripropyl- in stereoselective synthesis is a largely unexplored area. However, several strategies could be envisioned. The use of chiral auxiliaries attached to the substrate could direct the approach of the organolead reagent, leading to a diastereoselective outcome.

Alternatively, the synthesis of a chiral version of the reagent itself, by replacing one of the propyl groups with a chiral ligand, could open up possibilities for enantioselective transformations. For example, a chiral trialkyllead acetate could potentially be used for the enantioselective acetoxylation of prochiral enolates. The development of such methodologies would require significant research to overcome challenges such as catalyst turnover and the synthesis of enantiopure organolead reagents.

Environmental Chemistry and Biogeochemical Pathways of Tripropyllead Compounds

Global and Local Cycling of Organolead Species in Environmental Compartments

The environmental behavior of acetoxytripropylplumbane is intrinsically linked to the broader biogeochemical cycle of organolead compounds. This cycle involves transport through the atmosphere and dynamic interactions within aquatic and terrestrial systems.

The atmosphere is a primary pathway for the long-range transport of lead pollution. datapdf.com Volatile tetraalkyllead compounds, released from sources like the evaporation of leaded gasoline, can travel significant distances. datapdf.comuco.es During atmospheric transit, they undergo photochemical decomposition to form more stable, ionic alkyllead species such as tri- and dialkyllead. rsc.orgdatapdf.com These degradation products, which exist as vapor-phase species or adsorbed onto aerosols, are then removed from the atmosphere and deposited onto land and water surfaces through wet deposition (rain, snow, fog) and dry deposition. datapdf.comcsu.edu Studies have confirmed the presence of various alkyllead species in rainwater, demonstrating the importance of this deposition pathway. datapdf.comtandfonline.com

Once deposited, organolead compounds enter aquatic and soil systems, where their fate is governed by a combination of degradation, partitioning, and transport processes.

Aquatic Systems : In water, the more stable and water-soluble trialkyllead and dialkyllead compounds tend to prevail. tandfonline.com These compounds can remain in the water column or be adsorbed by suspended particles and eventually settle into the sediment. core.ac.uk Sediments often act as a sink for organolead compounds, accumulating them over time. core.ac.ukscirp.org From the water and sediment, these compounds can be taken up by aquatic organisms, leading to bioaccumulation in species like mussels and fish. industrialchemicals.gov.au

Soil Systems : In terrestrial environments, organolead compounds are strongly adsorbed by soil particles, particularly in soils with high organic matter content. core.ac.uk This strong adsorption generally limits their mobility and the potential for leaching into groundwater. core.ac.uk However, they persist in the upper soil layers, where they can be subject to further biotic and abiotic degradation over long periods. industrialchemicals.gov.aupjoes.com Complete degradation of tetraethyl lead to inorganic lead in soil has been observed to occur within 14 days in some studies. industrialchemicals.gov.au

Analytical Methodologies for Trace Organolead Compound Detection in Environmental Matrices

The accurate determination of organolead species like Plumbane, acetoxytripropyl- in environmental samples (water, soil, air, biota) is challenging due to their typically low concentrations and the complexity of the sample matrices. core.ac.ukpjoes.com Speciation analysis, which identifies and quantifies the different chemical forms of lead, is essential for understanding their environmental behavior and toxicity. rsc.org

The most powerful and commonly used analytical approach is the hyphenation of a separation technique with a highly sensitive detector. rsc.org Gas chromatography (GC) is the preferred separation method, but since ionic species like tripropyllead are not sufficiently volatile for GC analysis, a crucial sample preparation step called derivatization is required. uco.esrsc.org

This process typically involves:

Extraction : The organolead compounds are first extracted from the sample matrix. For ionic species in water, this often involves complexation with an agent like diethyldithiocarbamate (B1195824) followed by extraction into an organic solvent such as hexane. rsc.orgrsc.org

Derivatization : The extracted ionic alkyllead species are converted into more volatile, thermally stable forms. This is commonly achieved through propylation or ethylation using reagents like propylmagnesium chloride (a Grignard reagent) or sodium tetrapropylborate. uco.esrsc.orgnih.gov

After derivatization, the sample is injected into a Gas Chromatograph (GC) coupled with a detector. Common detectors for organolead speciation include:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : This is a highly sensitive and specific detection method that allows for element-specific detection at extremely low levels. rsc.orgnih.govbohrium.com

Atomic Emission Spectrometry (AES) or Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES) : These detectors also provide element-specific detection and are widely used for organometallic analysis. rsc.orgrsc.org

Atomic Absorption Spectrometry (AAS) : Another element-specific technique used for lead speciation. rsc.org

These hyphenated techniques, such as GC-ICP-MS, enable the separation and quantification of individual organolead compounds at trace (ng/L or ng/g) and ultratrace (sub-ng/L) levels. nih.govrsc.org

The table below presents typical detection limits achieved by various analytical methods for organolead speciation.

| Analytical Technique | Compound | Detection Limit | Reference |

|---|---|---|---|

| GC-ICP-MS | Trimethyllead (B1239934) | 10 fg (0.05 ng/L) | rsc.orgrsc.org |

| GC-ICP-MS | Diethyllead | 16 fg (0.08 ng/L) | rsc.orgrsc.org |

| GC-ICP-TOF-MS | Organolead Species | 50 - 75 ng/L | nih.gov |

| GC-MS | Organolead Species | 4 - 12 ng/L | uco.es |

| GC-AES | Organolead Species | 0.1 ng/L | rsc.org |

Q & A

Q. What are the standard synthetic routes for acetoxytripropylplumbane, and how do reaction conditions influence yield?

Acetoxytripropylplumbane can be synthesized via transmetallation or alkylation of lead precursors. For example, tripropyllead acetate derivatives are often prepared by reacting lead halides (e.g., PbCl₄) with tripropylaluminum or Grignard reagents under inert atmospheres . Reaction temperature (typically –78°C to 25°C) and stoichiometric ratios are critical to avoid disproportionation or decomposition. Solvent choice (e.g., THF or diethyl ether) also impacts reaction efficiency due to coordinating effects on lead intermediates .

Q. How can researchers characterize the structural and electronic properties of acetoxytripropylplumbane?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR identify organic substituents (e.g., propyl and acetoxy groups), while ²⁰⁷Pb NMR (δ ~2,000–4,000 ppm) provides insights into lead coordination geometry .

- X-ray crystallography : Resolves Pb–O and Pb–C bond lengths (typically 2.1–2.3 Å for Pb–C and 2.4–2.6 Å for Pb–O) and confirms tetrahedral or distorted geometries .

- Mass spectrometry (EI/ESI) : Detects molecular ion peaks (e.g., [M⁺] for C₉H₁₈O₂Pb) and fragmentation patterns .

Q. What factors influence the stability of acetoxytripropylplumbane in experimental settings?

Stability is highly sensitive to:

- Light and temperature : UV exposure accelerates decomposition via Pb–C bond cleavage, while thermal instability above 50°C promotes ligand dissociation .

- Solvent polarity : Non-polar solvents (e.g., hexane) stabilize lead complexes better than polar solvents due to reduced nucleophilic attack .

- Oxygen/moisture : Pb–O bonds are prone to hydrolysis, requiring anhydrous/glovebox conditions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of acetoxytripropylplumbane across different studies?

Contradictions often arise from variations in solvent, counterions, or ligand steric effects. For example:

- Kinetic vs. thermodynamic control : Competing pathways (e.g., nucleophilic substitution vs. radical mechanisms) can be distinguished using radical traps (TEMPO) or isotopic labeling .

- DFT calculations : Modeling Pb–ligand bond dissociation energies (BDEs) and transition states clarifies dominant pathways .

- In situ spectroscopy : Raman or IR monitors intermediate species during reactions .

Q. What methodologies are effective for analyzing decomposition pathways and byproducts of acetoxytripropylplumbane?

- Chromatography (GC-MS/HPLC) : Separates and identifies volatile byproducts (e.g., propylene, acetic acid) .

- XPS/EXAFS : Probes oxidation states (Pb²⁺/Pb⁴⁺) and local coordination changes during degradation .

- TGA-DSC : Quantifies thermal decomposition thresholds and exothermic/endothermic events .

Q. How can computational modeling predict the reactivity of acetoxytripropylplumbane in novel reactions?

- Molecular dynamics (MD) : Simulates solvent effects and ligand exchange dynamics .

- DFT-based QSAR : Correlates substituent electronic parameters (Hammett σ) with reaction rates for predictive optimization .

- Docking studies : Models interactions with biomolecules (e.g., enzymes) for toxicity assessments .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported Pb–C bond strengths for plumbane derivatives?

- Standardize measurement techniques : Compare data from consistent methods (e.g., gas-phase vs. solution-phase BDEs) .

- Meta-analysis : Aggregate datasets from multiple studies (e.g., crystallographic databases) to identify outliers .

- Cross-validate with experimental kinetics : Relate computed BDEs to observed reaction rates .

Safety and Handling

Q. What protocols mitigate risks when handling acetoxytripropylplumbane in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.